molecular formula C17H16ClN5O B2495215 N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide CAS No. 1291849-01-8

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide

Cat. No.: B2495215
CAS No.: 1291849-01-8
M. Wt: 341.8
InChI Key: PBUVIWJCHJHYFO-UHFFFAOYSA-N
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Description

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide: is a synthetic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a benzyl group, a 3-chloroanilino group, and a triazolidine ring

Scientific Research Applications

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide typically involves the following steps:

    Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolidine ring.

    Attachment of the 3-Chloroanilino Group: The 3-chloroanilino group is incorporated via an amination reaction, where a 3-chloroaniline derivative reacts with the triazolidine ring.

    Methylation: The final step involves the methylation of the nitrogen atom in the triazolidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(3-chlorophenyl)-N-methyltriazolidine-4-carboxamide
  • N-benzyl-5-(3-fluoroanilino)-N-methyltriazolidine-4-carboxamide
  • N-benzyl-5-(3-bromoanilino)-N-methyltriazolidine-4-carboxamide

Uniqueness

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide is unique due to the presence of the 3-chloroanilino group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable candidate for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10,15-16,19-22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOKVVVMBORSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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